8-Nitroquinoline-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Nitroquinoline-2(1H)-thione is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a nitro group at the 8th position and a thione group at the 2nd position of the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 8-nitroquinoline with Lawesson’s reagent under controlled conditions to yield the desired thione derivative .
Industrial Production Methods: Industrial production of 8-Nitroquinoline-2(1H)-thione may involve large-scale nitration processes followed by thionation using efficient and scalable methods. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Nitroquinoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thione group can be reduced to a thiol group.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the nitro group.
Major Products:
Oxidation: Conversion to 8-aminoquinoline-2(1H)-thione.
Reduction: Formation of 8-nitroquinoline-2(1H)-thiol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The biological activity of 8-Nitroquinoline-2(1H)-thione is primarily attributed to its ability to interact with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular DNA and proteins. Additionally, the thione group can chelate metal ions, disrupting essential metal-dependent processes in cells .
Molecular Targets and Pathways:
DNA: Intercalation and alkylation of DNA, leading to inhibition of replication and transcription.
Proteins: Inhibition of enzymes involved in cellular metabolism and signaling pathways.
Metal Ions: Chelation of metal ions such as iron and copper, disrupting metal-dependent enzymatic activities.
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: Known for its chelating properties and used in various medicinal and industrial applications.
8-Nitroquinoline: Similar structure but lacks the thione group, resulting in different chemical reactivity and biological activity.
2-Mercaptoquinoline: Contains a thiol group instead of a thione group, leading to distinct chemical and biological properties.
Uniqueness: 8-Nitroquinoline-2(1H)-thione stands out due to the presence of both nitro and thione groups, which confer unique reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with multiple biological targets makes it a versatile compound for research and application .
Eigenschaften
CAS-Nummer |
89647-34-7 |
---|---|
Molekularformel |
C9H6N2O2S |
Molekulargewicht |
206.22 g/mol |
IUPAC-Name |
8-nitro-1H-quinoline-2-thione |
InChI |
InChI=1S/C9H6N2O2S/c12-11(13)7-3-1-2-6-4-5-8(14)10-9(6)7/h1-5H,(H,10,14) |
InChI-Schlüssel |
JAAAEXINZBHICU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=S)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.